3-Acetylpyridine

Catalog No.
S571407
CAS No.
350-03-8
M.F
C7H7NO
M. Wt
121.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetylpyridine

CAS Number

350-03-8

Product Name

3-Acetylpyridine

IUPAC Name

1-pyridin-3-ylethanone

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C7H7NO/c1-6(9)7-3-2-4-8-5-7/h2-5H,1H3

InChI Key

WEGYGNROSJDEIW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN=CC=C1

solubility

Soluble in acids,alcohol, ether, and water
Soluble (in ethanol)

Synonyms

1-(3-Pyridinyl)ethanone; 3-Pyridinyl Methyl Ketone; Methyl 3-Pyridyl Ketone; NSC 761; β-Acetylpyridine;

Canonical SMILES

CC(=O)C1=CN=CC=C1

The exact mass of the compound 3-Acetylpyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in acids,alcohol, ether, and watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 761. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-Acetylpyridine (CAS 350-03-8) is a versatile mono-substituted pyridine derivative utilized extensively as a precursor in coordination chemistry, biochemical cofactor synthesis, and neurobiological modeling. As a direct structural analog of nicotinamide, it is highly valued for its ability to form 3-acetylpyridine adenine dinucleotide (APAD+), a synthetic coenzyme with distinct redox properties that enhance enzymatic assay sensitivity [1]. In materials science, its specific steric profile—with the acetyl group at the meta position—dictates unique metal-ligand coordination geometries compared to its ortho and para isomers, making it a critical building block for tuning the structural and magnetic properties of coordination polymers [2]. Furthermore, its specific neurotoxic profile makes it an indispensable reagent for establishing highly reproducible in vivo models of cerebellar ataxia [3].

Substituting 3-acetylpyridine with its positional isomers (2-acetylpyridine or 4-acetylpyridine) or generic pyridine ligands fundamentally alters reaction outcomes and biological activity. In coordination chemistry, 2-acetylpyridine acts as a bidentate chelator, which can completely prevent the formation of certain extended cyanido-bridged networks, while 4-acetylpyridine drives 2D layer formation rather than 3D structures [1]. Biologically, the meta-position of the acetyl group is strictly required for its interaction with NAD+-dependent pathways and specific neural targets; alternative neurotoxins or generic analogs fail to replicate the precise spatial lesioning of the inferior olive required for standardized ataxia models [2].

Precursor Suitability for High-Sensitivity Coenzyme Synthesis (APAD+ vs NAD+)

3-Acetylpyridine is the essential precursor for synthesizing the synthetic coenzyme APAD+ (3-acetylpyridine adenine dinucleotide). In dehydrogenase-coupled assays, APAD+ serves as a superior hydrogen-accepting cofactor compared to native NAD+. Because of the 3-acetyl substitution, APAD+ exhibits a higher redox potential, which leads to greater stability of its reduced form (APADH) across various pH levels [1]. Furthermore, APADH possesses a higher extinction coefficient than NADH, directly increasing the quantitative sensitivity of fluorescence-based and spectrophotometric assays [1].

Evidence DimensionCoenzyme redox potential and reduced-form stability
Target Compound DataAPAD+ (3-AP derivative) yields highly stable APADH with elevated oxidation potential and higher extinction coefficient
Comparator Or BaselineNAD+ (native coenzyme, lower oxidation potential, less stable reduced form)
Quantified DifferenceAPAD+ provides superior redox stability and enhanced spectrophotometric sensitivity
ConditionsDehydrogenase-coupled enzymatic assays (e.g., formaldehyde dehydrogenase coupling)

Procurement of 3-AP for APAD+ synthesis is essential for researchers requiring high-sensitivity, high-stability spectrophotometric monitoring of dehydrogenase activity where standard NAD+ yields weak or unstable signals.

Coordination Polymer Dimensionality and Synthesis Viability (vs 2-AP and 4-AP)

When used as a precursor for Fe(II)-Ag(I) cyanido-bridged coordination polymers, the positional isomerism of acetylpyridine dictates the structural outcome and synthesis viability. Attempts to synthesize these networks using 2-acetylpyridine fail entirely due to its bidentate chelating nature [1]. When 4-acetylpyridine is used, a 2D layered structure is formed [1]. In contrast, 3-acetylpyridine forces an unexpected coordination of the carbonyl group to the Fe(II) centers, yielding a complex 3D structure with three different coordination spheres ([N6], [N4O2], and [N5O])[1].

Evidence DimensionPrecursor suitability and resulting polymer dimensionality
Target Compound Data3-AP successfully yields a 3D coordination network with mixed Fe(II) coordination spheres
Comparator Or Baseline2-AP (fails to form analogous compound) and 4-AP (yields a 2D layered structure)
Quantified DifferenceBinary synthesis success vs 2-AP; complete topological shift (3D vs 2D) vs 4-AP
ConditionsSynthesis of {Fe(L)x[Ag(CN)2]2} coordination polymers

Materials scientists must specifically procure 3-AP to engineer 3D cyanido-bridged networks and tune spin-crossover properties, as 2-AP and 4-AP yield entirely different or failed structural outcomes.

Spatial Specificity in Cerebellar Lesioning Models (vs trans-crotononitrile)

For in vivo modeling of cerebellar ataxia, 3-acetylpyridine provides highly specific spatial lesioning of the inferior olive that differs fundamentally from other neurotoxins like trans-crotononitrile (TCN). While both toxins reduce transmission in climbing fiber pathways, 3-acetylpyridine specifically targets and destroys neurons in the caudal parts of the medial accessory olive, which are associated with the A module [1]. In contrast, TCN targets the rostral parts associated with the C2 module[1].

Evidence DimensionSpatial specificity of inferior olive neurodegeneration
Target Compound DataLocalizes lesions to the caudal medial accessory olive (A module)
Comparator Or Baselinetrans-crotononitrile (localizes lesions to the rostral medial accessory olive / C2 module)
Quantified DifferenceDistinct, non-overlapping regional ablation within the inferior olive
ConditionsIn vivo rat models assessed via Fluoro-Jade B cell labeling and electrophysiology

Researchers must select 3-AP specifically when studying A-module-dependent cerebellar motor control, as alternative toxins ablate entirely different functional zones.

Synthesis of APAD+ for High-Sensitivity Enzymatic Assays

3-Acetylpyridine is the required starting material for the synthesis of 3-acetylpyridine adenine dinucleotide (APAD+). This application is critical for diagnostic and research laboratories that rely on dehydrogenase-coupled assays (such as AlkB DNA demethylation assays), where the higher redox potential and superior reduced-form stability of APAD+ provide better quantitative sensitivity than native NAD+[1].

Design of 3D Spin-Crossover Coordination Polymers

In materials science, 3-acetylpyridine is specifically selected over its ortho and para isomers to synthesize complex 3D Fe(II)-Ag(I) cyanido-bridged coordination polymers. Its unique meta-substitution forces mixed coordination spheres ([N6], [N4O2], and[N5O]) around the iron centers, allowing researchers to tune the thermal and photoinduced spin-crossover (SCO) properties of the resulting materials [2].

Chemical Induction of Cerebellar Ataxia in Animal Models

3-Acetylpyridine is the standard procurement choice for neurobiologists requiring precise, reproducible ablation of the inferior olive. Because it specifically targets the caudal parts of the medial accessory olive (A module), it is indispensable for generating reliable in vivo models of cerebellar ataxia and studying climbing fiber deafferentation, outperforming generic neurotoxins that lack this spatial specificity[3].

Physical Description

Liquid
Colourless to yellow liquid; Sweet, nutty, popcorn-like aroma

XLogP3

0.4

Boiling Point

220.0 °C

Density

1.103-1.112

LogP

0.43 (LogP)
0.43

Melting Point

13.5 °C
13.5°C

UNII

00QT8FX306

GHS Hazard Statements

Aggregated GHS information provided by 1648 companies from 6 notifications to the ECHA C&L Inventory.;
H301 (99.88%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Acute Toxic

Acute Toxic

Other CAS

350-03-8

Wikipedia

3-acetylpyridine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanone, 1-(3-pyridinyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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